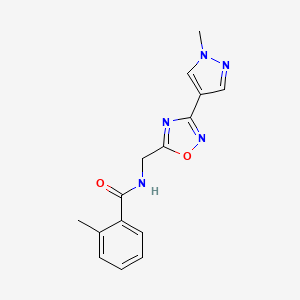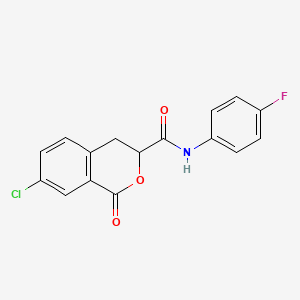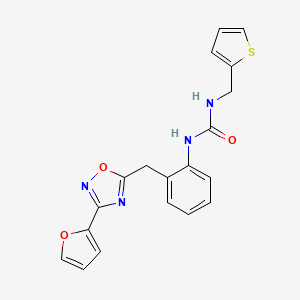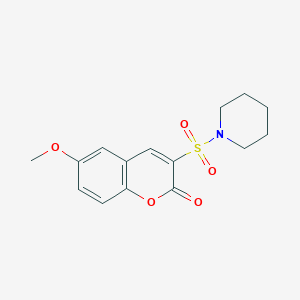
2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves examining the arrangement of atoms within the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the reactants and products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Antimicrobial and Antitubercular Applications
- Thiosemicarbazide derivatives, serving as precursors for various heterocyclic compounds, have been explored for their antimicrobial activity. The synthesis involves creating imidazole, 1,3,4-oxadiazole, and other heterocycles, demonstrating the versatility of such compounds in developing potential antimicrobial agents (Elmagd et al., 2017).
- A study on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives revealed promising antitubercular activities against Mycobacterium tuberculosis, highlighting the potential of structurally similar compounds for tuberculosis treatment (Nayak et al., 2016).
Antioxidant Activity
- Research on 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles showed excellent antioxidant activity in certain derivatives. This suggests that related compounds may also possess significant antioxidant properties and could protect against DNA damage (Bondock et al., 2016).
Anticancer Evaluation
- Benzamide-based heterocycles have been synthesized and evaluated for their anticancer activity across various cancer cell lines. This indicates the potential of such compounds, including those structurally related to 2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, in oncology research (Ravinaik et al., 2021).
Antiviral Activity
- A novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives has demonstrated significant anti-influenza A virus activity, suggesting the potential of similar compounds in antiviral research (Hebishy et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-5-3-4-6-12(10)15(21)16-8-13-18-14(19-22-13)11-7-17-20(2)9-11/h3-7,9H,8H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZRHZYFGGRNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea](/img/structure/B2949303.png)
![N-benzyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2949304.png)

![7-(4-(ethylsulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2949306.png)
![2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2949309.png)
![Lithium 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2949310.png)
![4-[(5-Methyl-furan-2-carbonyl)-amino]-butyric acid](/img/structure/B2949311.png)
![(E)-3-[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2949312.png)
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2949314.png)


![Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2949319.png)
![1-(4-Bromophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2949321.png)
